molecular formula C7H12N2O3S B1383745 Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione CAS No. 2059993-07-4

Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione

Cat. No.: B1383745
CAS No.: 2059993-07-4
M. Wt: 204.25 g/mol
InChI Key: FJDYYARJTYMDET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: is a complex organic compound with a unique structure It belongs to the class of thiadiazines, which are characterized by the presence of sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the cyclization of a suitable diamine with a thioamide derivative under specific reaction conditions, such as high temperature and pressure, to form the thiadiazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new atoms or groups into the compound's structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives. Substitution reactions can lead to the formation of various substituted thiadiazines.

Scientific Research Applications

Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: has several scientific research applications, including:

  • Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.

  • Medicine: : Potential therapeutic applications include the development of new drugs or treatments for various diseases.

  • Industry: : The compound's unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to biological or therapeutic effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione: can be compared with other similar compounds, such as:

  • Thiadiazine derivatives: : These compounds share the thiadiazine ring structure but may have different substituents or functional groups.

  • Other heterocyclic compounds: : Compounds with similar ring structures, such as thiazines or oxadiazines, can be compared in terms of their properties and applications.

The uniqueness of This compound lies in its specific structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential use in scientific research make it a valuable compound in the field of chemistry and beyond.

Properties

IUPAC Name

2,2-dioxo-1,6,7,8,9,9a-hexahydropyrido[1,2-d][1,2,4]thiadiazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3S/c10-7-8-13(11,12)5-6-3-1-2-4-9(6)7/h6H,1-5H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJDYYARJTYMDET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)CS(=O)(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Reactant of Route 2
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Reactant of Route 3
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Reactant of Route 4
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Reactant of Route 5
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione
Reactant of Route 6
Octahydro-2lambda6-pyrido[1,2-d][1,2,4]thiadiazine-2,2,4-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.